molecular formula C12H16N2O2 B13250690 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13250690
M. Wt: 220.27 g/mol
InChI Key: AHYOOTAIVSMPMY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes an aminomethyl group, a methoxyethyl group, and a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindolone Core: The initial step involves the cyclization of a suitable precursor to form the isoindolone core. This can be achieved through a condensation reaction between a phthalic anhydride derivative and an amine.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the isoindolone core.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as 2-methoxyethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides, aldehydes, or carboxylic acids.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Various substituted isoindolones with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural products.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The dihydroisoindolone core provides structural stability and rigidity, allowing for precise binding to targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the aminomethyl group, resulting in different reactivity and biological activity.

    3-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the methoxyethyl group, affecting its solubility and pharmacokinetic properties.

    3-(Aminomethyl)-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical and biological properties.

Uniqueness

3-(Aminomethyl)-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the aminomethyl and methoxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(aminomethyl)-2-(2-methoxyethyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O2/c1-16-7-6-14-11(8-13)9-4-2-3-5-10(9)12(14)15/h2-5,11H,6-8,13H2,1H3

InChI Key

AHYOOTAIVSMPMY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

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